REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][C:8]#[N:9])=[CH:4][C:3]=1[N+:12]([O-])=O.O.O.[Sn](Cl)Cl.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[NH2:12][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:2]=1[CH3:1])[O:6][CH2:7][C:8]#[N:9] |f:1.2.3,4.5|
|
Name
|
(4-Methyl-3-nitrophenoxy)-acetonitrile
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(OCC#N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
and the mixture was stirred at 70° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:hexane (7:3)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(OCC#N)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |